molecular formula C9H5BrN2O B12288200 6-Bromobenzo[d]oxazole-2-carbonitrile

6-Bromobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12288200
M. Wt: 237.05 g/mol
InChI Key: RPYQSMLKCGVEOC-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3BrN2O. It is characterized by the presence of a bromine atom at the 6th position of the benzo[d]oxazole ring and a nitrile group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]oxazole-2-carbonitrile typically involves the bromination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include alkylated or arylated derivatives.

    Oxidation Products: Oxazole derivatives with various substituents.

    Reduction Products:

Scientific Research Applications

6-Bromobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its heterocyclic structure allows for π-π interactions with aromatic residues in biological targets, enhancing its binding specificity .

Comparison with Similar Compounds

    Benzo[d]oxazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chlorobenzo[d]oxazole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    6-Fluorobenzo[d]oxazole-2-carbonitrile:

Uniqueness: 6-Bromobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

2-(6-bromo-1,3-benzoxazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5BrN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2

InChI Key

RPYQSMLKCGVEOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)CC#N

Origin of Product

United States

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